molecular formula C11H15FO B1525897 2-Tert-butyl-4-fluoro-5-methylphenol CAS No. 220901-47-3

2-Tert-butyl-4-fluoro-5-methylphenol

Cat. No. B1525897
M. Wt: 182.23 g/mol
InChI Key: QIAJAPAPIQKNDQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-fluoro-5-methylphenol is a chemical compound with the molecular formula C11H15FO. It is used in various applications including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound has a molecular weight of 182.24 .


Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-4-fluoro-5-methylphenol consists of a phenol group with tert-butyl, fluoro, and methyl substituents. The linear formula is (CH3)3CC6H3(CH3)OH . The compound has a monoisotopic mass of 164.120117 Da .


Physical And Chemical Properties Analysis

2-Tert-butyl-4-fluoro-5-methylphenol is a liquid at room temperature with a density of 0.964 g/mL at 25 °C. It has a refractive index (n20/D) of 1.519. The compound has a boiling point of 117-118 °C/12 mmHg .

Scientific Research Applications

Catalysis in Organic Synthesis

(S)-2-(tert-Butylmethylphosphino)phenol and its methyl ether, derivatives of 2-Tert-butyl-4-fluoro-5-methylphenol, are used as P/O hybrid ligands in the Cu-catalyzed asymmetric conjugate addition of diethylzinc to acyclic enones, achieving high enantioselectivity up to 96% (Takahashi et al., 2005).

Electrochemical Reactivity and Antioxidant Properties

The compound and its analogs, such as 2,6-di-tert-butyl-4-methylphenol, demonstrate reactivity with superoxide anion radical (O2-) and are used in evaluating their effectiveness through electrochemical methods. These compounds, especially 2-tert-butylphenol, show significant radical quenching ability, indicating their potential as antioxidants (Zabik et al., 2019).

Role in Polymer and Material Science

2-Tert-butyl-4-fluoro-5-methylphenol derivatives are utilized in various facets of material science, including stabilizing polymers against thermal degradation, preventing oxidative discoloration, and as part of the synthesis processes for creating complex metal arrangements in materials (Yachigo et al., 1988; Yachigo et al., 1993; Yadav et al., 2015).

Biochemical Applications

Compounds structurally related to 2-Tert-butyl-4-fluoro-5-methylphenol are investigated for their potential in treating and preventing diseases like malaria, as seen with the compound JPC-3210, which exhibits superior in vitro antimalarial activity and in vivo efficacy (Chavchich et al., 2016).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It is toxic to aquatic life with long-lasting effects. When exposed to heat, flame, or oxidizers, it can become a flammable liquid .

properties

IUPAC Name

2-tert-butyl-4-fluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAJAPAPIQKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4-fluoro-5-methylphenol

CAS RN

220901-47-3
Record name 2-tert-butyl-4-fluoro-5-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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